Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, trifluoromethyl, and ethyl ester groups
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway has been observed in the action of similar pyrimidine derivatives . This suggests that the compound may have a similar effect on these pathways.
Result of Action
Similar pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine derivative followed by the introduction of the trifluoromethyl group and esterification. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative conditions can modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while reduction can produce a dehalogenated product.
Scientific Research Applications
Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the design of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is investigated for its potential use in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4,4′-Di-tert-butyl-2,2′-dipyridyl
Uniqueness
Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis, compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZUBWLJBNVULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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